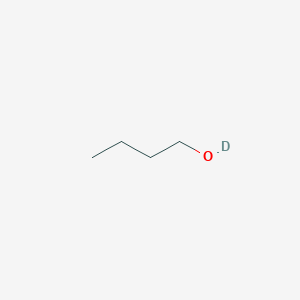

Butan-1-(2H)ol

Overview

Description

Butan-1-(2H)ol, otherwise known as 1-butanol, is a four-carbon alcohol compound with a molecular formula of C4H10O. It is an organic compound that is flammable and colorless with a mild odor. It has a wide variety of applications in the laboratory and industrial settings due to its unique properties.

Scientific Research Applications

Catalytic Properties and Dehydration Mechanisms

Butan-1-ol's dehydration mechanisms have been studied to understand the catalytic properties of AlGaPO(N) samples with varying nitrogen contents. These studies highlight how nitridation influences the acid, base, and bifunctional acid-base properties of catalysts, affecting the dehydration reactions of Butan-1-ol. Notably, dibutylether is identified as the main product from Butan-1-ol dehydration, indicating simultaneous activation of two alcohol molecules on adjacent acid and base sites (Delsarte, Florea, Maugé, & Grange, 2006).

Hydrogen Bonding Studies

Research on Butan-1-ol/water binary mixtures using 2D Fourier transform (FT) near-infrared (NIR) correlation spectroscopy has provided insights into the effects of temperature and concentration on hydrogen bonding. This study indicates that the self-association of Butan-1-ol is significantly influenced by water presence, offering a deeper understanding of molecular interactions in such mixtures (Czarnecki & Wojtków, 2004).

Molecular Self-Assembling

Investigations into the self-associations of Butan-1-ol, among others, in various solvents have elucidated the molecular self-assembling behaviors. Findings from near-infrared spectroscopic observations suggest that the mean association number for Butan-1-ol increases with concentration and decreases with temperature, providing a comparative understanding of alcohol association abilities (Iwahashi et al., 2000).

Corrosion Inhibition

Butan-1-ol has been studied for its inhibitory effects on the corrosion behavior of austenitic stainless steel in acidic environments. Research demonstrates Butan-1-ol's effectiveness as a corrosion inhibitor, revealing physiochemical interactions and a spontaneous adsorption mechanism. This suggests potential applications in materials science and engineering to enhance metal longevity (Loto, Loto, Popoola, & Fedotova, 2015).

Safety and Hazards

Future Directions

While specific future directions for Butan-1-(2H)ol are not mentioned in the search results, it is worth noting that butanol, in general, is being explored as a promising biofuel candidate . This suggests potential future research directions in the area of sustainable energy.

Relevant Papers

- “Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives” discusses the latest research on butanol synthesis for the production of biofuels .

- “Current knowledge on cyanobacterial biobutanol production: advances, challenges, and prospects” explores the recent advances in biobutanol production from cyanobacteria .

- “Molecular Self-Assembling of Butan-1-ol, Butan-2-ol, and 2-Methylpropan-2-ol” studies the self-associations of butan-1-ol in the pure liquid state and in carbon tetrachloride solutions .

- “Thermophysical Study on the Mixing Properties of Mixtures Comprising 2 …” provides a thermophysical study on the mixing properties of mixtures comprising this compound .

Mechanism of Action

Target of Action

The primary target of Butanol-d1 is the Haloalkane dehalogenase in Pseudomonas paucimobilis . This enzyme plays a crucial role in the metabolism of haloalkanes in these organisms.

Biochemical Pathways

Butanol-d1 is involved in the biosynthesis of butanol in bacteria. The Butanol Dehydrogenase (BDH) enzyme plays a significant role in this process by catalyzing the conversion of butanal to butanol at the expense of the NAD(P)H cofactor . This pathway is crucial for butanol production, an important biofuel .

Pharmacokinetics

It is known that butanol-d1 is rapidly absorbed and metabolized to various metabolites . These metabolites are then excreted or incorporated into endogenous metabolic processes .

Result of Action

The action of Butanol-d1 results in the production of butanol, an important biofuel. This is achieved through its interaction with the Haloalkane dehalogenase and its involvement in the butanol biosynthesis pathway .

Action Environment

The action of Butanol-d1 is influenced by various environmental factors. For instance, the production of butanol through fermentation from raw renewable biomass, such as lignocellulosic materials, is affected by factors such as the cultivation environment and butanol toxicity . These factors can influence the efficacy and stability of Butanol-d1’s action .

Biochemical Analysis

Biochemical Properties

Butanol-d1 plays a significant role in various biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with enzymes such as butanol dehydrogenase, which catalyzes the conversion of butanal to butanol using NAD(P)H as a cofactor . This interaction is crucial for understanding the enzyme’s specificity and activity. Additionally, Butanol-d1 can be used to study the effects of isotope substitution on enzyme catalysis and reaction rates, providing insights into the role of hydrogen bonding and proton transfer in biochemical processes .

Cellular Effects

Butanol-d1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial systems, butanol and its derivatives can affect membrane fluidity and integrity, leading to changes in cellular metabolism and stress responses . For instance, in Escherichia coli, butanol exposure can induce membrane damage and alter the expression of genes involved in stress response and membrane repair . In plant cells, butanol-d1 has been shown to trigger programmed cell death, highlighting its potential impact on cell viability and function .

Molecular Mechanism

At the molecular level, Butanol-d1 exerts its effects through various mechanisms, including binding interactions with biomolecules and enzyme inhibition or activation. The deuterium substitution can influence the strength and nature of hydrogen bonds, affecting the binding affinity and specificity of enzymes and other proteins . For example, the interaction of Butanol-d1 with butanol dehydrogenase involves the formation of hydrogen bonds with the active site residues, which can be modulated by the presence of deuterium . This can lead to changes in enzyme activity and reaction kinetics, providing valuable information on the molecular mechanisms underlying enzyme function.

Temporal Effects in Laboratory Settings

The effects of Butanol-d1 can change over time in laboratory settings due to factors such as stability, degradation, and long-term impact on cellular function. Butanol-d1 is generally stable under standard laboratory conditions, but its effects on cells and enzymes can vary depending on the duration of exposure and experimental conditions . Long-term studies have shown that butanol and its derivatives can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways . These temporal effects are important for understanding the dynamic nature of biochemical processes and the potential long-term impact of Butanol-d1 on cellular function.

Dosage Effects in Animal Models

The effects of Butanol-d1 can vary with different dosages in animal models. At low doses, Butanol-d1 may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic effects, including central nervous system depression, liver damage, and respiratory distress . Studies have shown that the threshold for these adverse effects can vary depending on the species and experimental conditions . Understanding the dosage effects of Butanol-d1 is crucial for its safe and effective use in biochemical and pharmacological research.

Metabolic Pathways

Butanol-d1 is involved in various metabolic pathways, particularly those related to alcohol metabolism. It is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which convert it to butanal and subsequently to butyric acid . These metabolic pathways are essential for understanding the role of Butanol-d1 in cellular metabolism and its potential impact on metabolic flux and metabolite levels . Additionally, the use of Butanol-d1 in metabolic studies can provide insights into the effects of isotope substitution on enzyme activity and metabolic regulation.

Transport and Distribution

Within cells and tissues, Butanol-d1 is transported and distributed through various mechanisms, including passive diffusion and active transport by specific transporters . Its distribution can be influenced by factors such as lipid solubility, membrane permeability, and interactions with binding proteins . Understanding the transport and distribution of Butanol-d1 is important for elucidating its cellular localization and potential effects on cellular function and metabolism.

Subcellular Localization

Butanol-d1 can localize to specific subcellular compartments, where it may exert distinct effects on cellular activity and function. For example, it can accumulate in the cell membrane, affecting membrane fluidity and integrity . Additionally, Butanol-d1 may interact with organelles such as mitochondria, influencing processes such as energy production and apoptosis . The subcellular localization of Butanol-d1 is determined by factors such as targeting signals, post-translational modifications, and interactions with cellular structures . Understanding its localization is crucial for elucidating its role in cellular processes and its potential impact on cell function.

properties

IUPAC Name |

1-deuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197044 | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4712-38-3 | |

| Record name | 1-Butanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4712-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butan-1-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-1-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

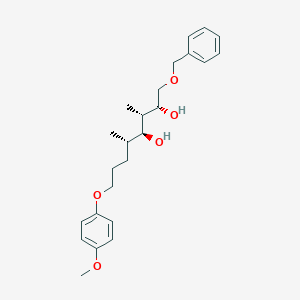

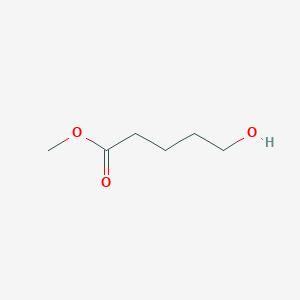

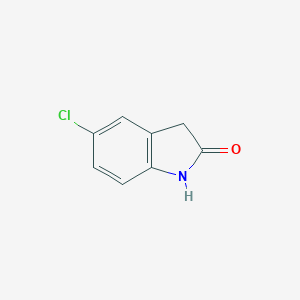

Synthesis routes and methods I

Procedure details

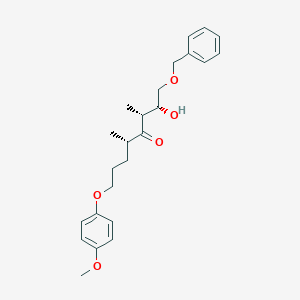

Synthesis routes and methods II

Procedure details

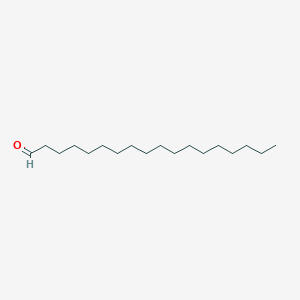

Synthesis routes and methods III

Procedure details

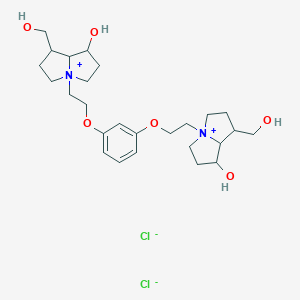

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.